5-methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.228. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
5-Methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid and its derivatives are pivotal in the synthesis of various biologically active compounds and chemical intermediates. The synthesis methodologies often involve cycloaddition reactions, highlighting the versatility of triazole derivatives in organic synthesis. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates provides a route to triazole-based scaffolds, useful in the preparation of peptidomimetics and compounds with potential biological activity (Ferrini et al., 2015). Similarly, the oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid showcases a method for generating triazole derivatives, serving as intermediates for drug synthesis (Liu et al., 2015).
Antimicrobial and Antibacterial Activities
The antimicrobial properties of triazole derivatives make them attractive for medicinal chemistry research. Studies have identified various 1,2,4-triazole derivatives with significant antibacterial and antimicrobial activities. For example, the synthesis of 5-thiomethylfuran-2-carboxylic acid derivatives containing triazole rings has been investigated for their antibacterial properties, demonstrating the potential of these compounds in developing new antimicrobial agents (Iradyan et al., 2014). Another study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives further supports the utility of triazole compounds in addressing microbial resistance, showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Luminescence and Material Science Applications
Triazole derivatives also find applications in material science, particularly in the synthesis of luminescent materials. The study on Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives highlights an interesting in situ solvothermal decarboxylation process, showcasing the potential of these complexes in luminescence and as precursors for the preparation of materials with novel properties (Zhao et al., 2014).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of bionet2_001002, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for the development of new therapeutic agents .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have demonstrated inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives, which share a similar structure with bionet2_001002, have been found to possess various biological activities, affecting a wide range of biochemical pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
For instance, certain indole derivatives have demonstrated significant anticancer activity
Properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-5-9(6-4-7)14-12-8(2)10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGMBAPUMONJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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